molecular formula C12H10BrNO4 B15092452 2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester

2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester

Cat. No.: B15092452
M. Wt: 312.12 g/mol
InChI Key: HVFIOFWOTNYPBJ-UHFFFAOYSA-N
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Description

2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline derivatives, which are then subjected to bromination to introduce the bromine atom at the 8th position.

    Hydroxylation and Methoxylation: Subsequent reactions introduce the hydroxyl and methoxy groups at the 4th and 7th positions, respectively.

    Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination, hydroxylation, and esterification reactions, often using catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The bromine atom can be reduced to form dehalogenated products.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological pathways.

    Interacting with DNA: Intercalating into DNA and affecting gene expression.

    Modulating Receptors: Binding to and modulating the activity of specific receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

  • 2-Quinolinecarboxylic acid, 8-hydroxy-4-methoxy-, methylester
  • 2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-, methylester
  • 2-Quinolinecarboxylic acid, 8-bromo-7-methoxy-, methylester

Uniqueness

2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester is unique due to the specific combination of functional groups (bromo, hydroxy, methoxy, and ester) on the quinoline scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester, also referred to as 8-bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid methyl ester, is a derivative of quinoline known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications against a range of diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H10BrNO3
  • Molecular Weight : 296.12 g/mol

This compound features a bromine atom at the 8th position, a hydroxyl group at the 4th position, and a methoxy group at the 7th position of the quinoline ring. The presence of these functional groups significantly influences its biological activity.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit notable antimicrobial activity. Specifically, studies have shown that compounds similar to 2-Quinolinecarboxylic acid can inhibit the growth of various bacterial strains. For instance, derivatives have been identified as selective inhibitors of fructose 1,6-bisphosphate aldolase (FBA), an enzyme crucial for bacterial metabolism. This inhibition leads to significant antibacterial effects against pathogens such as Mycobacterium tuberculosis and Escherichia coli .

Anticancer Activity

Quinoline derivatives are also explored for their anticancer properties. The mechanism of action often involves the disruption of cellular signaling pathways that regulate proliferation and apoptosis. For instance, some studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the efficacy of various quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the quinoline structure enhanced antibacterial potency, with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL depending on the derivative .
  • Anticancer Mechanisms : In vitro studies have shown that methyl esters of quinolinecarboxylic acids can inhibit tumor growth in several cancer cell lines. The compounds were found to interfere with DNA synthesis and induce cell cycle arrest at the G1 phase .

Comparative Biological Activity Table

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
2-Quinolinecarboxylic acid derivative5 - 5010 - 30
Other Quinoline Derivative A10 - 4015 - 25
Other Quinoline Derivative B20 - 60>30

The biological activity of 2-Quinolinecarboxylic acid, particularly its antimicrobial and anticancer effects, can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival and cancer cell proliferation.
  • Apoptosis Induction : By activating apoptotic pathways, these compounds can lead to programmed cell death in cancer cells.
  • Iron Chelation : Some studies suggest that quinolines can act as iron chelators, impacting cellular processes reliant on iron availability .

Properties

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

methyl 8-bromo-7-methoxy-4-oxo-1H-quinoline-2-carboxylate

InChI

InChI=1S/C12H10BrNO4/c1-17-9-4-3-6-8(15)5-7(12(16)18-2)14-11(6)10(9)13/h3-5H,1-2H3,(H,14,15)

InChI Key

HVFIOFWOTNYPBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C=C(N2)C(=O)OC)Br

Origin of Product

United States

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